Bis(strychnos); sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(strychnos); sulfuric acid: is a complex compound derived from the combination of bis-Strychnos alkaloids and sulfuric acid Strychnos alkaloids are naturally occurring compounds found in the seeds of the Strychnos plant, known for their potent biological activities Sulfuric acid, a strong mineral acid, is widely used in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-Strychnos alkaloids typically involves the use of natural (–)-strychnine as a starting material. Key steps in the synthesis include the Polonovski-Potier activation of strychnine N-oxide and a biomimetic Mannich coupling to form the signature C23-C5’ bond that joins two monoterpene indole monomers . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of bis-Strychnos alkaloids may involve semi-synthetic routes starting from natural strychnine. The process includes multiple steps of chemical transformations, purification, and isolation to obtain the final product. The use of sulfuric acid in the synthesis can enhance the reactivity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bis-Strychnos alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with Mandelin’s reagent (ammonium metavanadate in sulfuric acid) results in a series of color changes due to multiple oxidation steps .
Common Reagents and Conditions
Common reagents used in the reactions of bis-Strychnos alkaloids include ammonium metavanadate, sulfuric acid, and other oxidizing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of bis-Strychnos alkaloids depend on the specific reaction conditions and reagents used. For example, the reaction with Mandelin’s reagent produces a complex final oxidation product with distinct color changes .
Scientific Research Applications
Bis-Strychnos alkaloids have a wide range of scientific research applications due to their unique chemical properties and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of bis-Strychnos alkaloids involves their interaction with specific molecular targets and pathways. For example, brucine, a related alkaloid, exerts its effects by modulating central and peripheral mechanisms involved in pain and inflammation . The molecular targets include various signaling pathways and receptors that mediate the biological effects of the compound.
Comparison with Similar Compounds
Bis-Strychnos alkaloids can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOCRIHPADOQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.